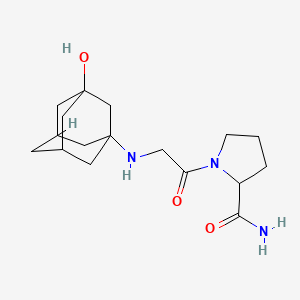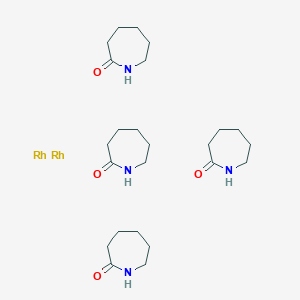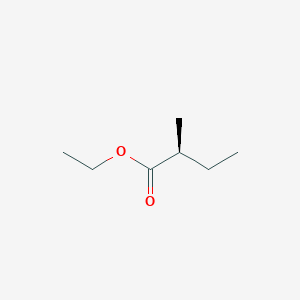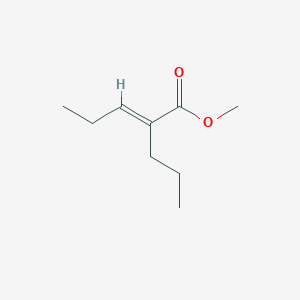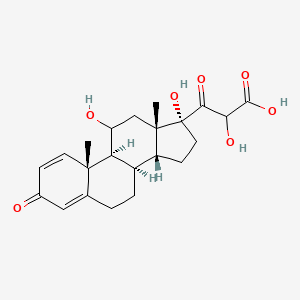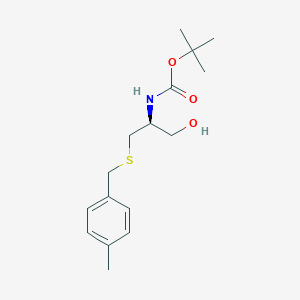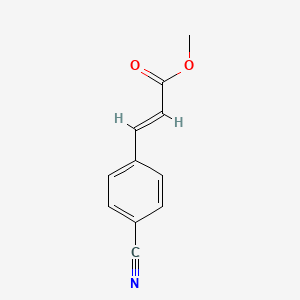
Cladribine 5'-Monophosphate Monosodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cladribine 5’-Monophosphate Monosodium Salt is a derivative of cladribine, a purine nucleoside analog. This compound is primarily used in the treatment of certain types of leukemia and multiple sclerosis. It functions by interfering with the DNA synthesis of targeted cells, leading to cell death. This makes it particularly effective in targeting rapidly dividing cells, such as cancer cells and certain immune cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cladribine 5’-Monophosphate Monosodium Salt involves the phosphorylation of cladribine. Cladribine is first synthesized through a series of chemical reactions starting from adenine. The key step involves the chlorination of adenine to produce 2-chloroadenine, which is then converted to cladribine through a series of reactions involving deoxyribose.
Industrial Production Methods: In an industrial setting, the production of Cladribine 5’-Monophosphate Monosodium Salt involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cladribine 5’-Monophosphate Monosodium Salt undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis.
Common Reagents and Conditions:
Phosphorylation: This reaction typically involves the use of phosphorylating agents such as phosphoric acid or its derivatives under acidic or neutral conditions.
Dephosphorylation: Enzymatic dephosphorylation can occur in biological systems, often mediated by phosphatases.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the phosphate ester bond.
Major Products: The major products formed from these reactions include cladribine diphosphate and cladribine triphosphate, which are active metabolites in biological systems.
Wissenschaftliche Forschungsanwendungen
Cladribine 5’-Monophosphate Monosodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Researchers use it to investigate the mechanisms of DNA synthesis and repair.
Medicine: It is extensively studied for its therapeutic potential in treating leukemia and multiple sclerosis. Clinical trials and studies have demonstrated its efficacy in reducing disease activity and progression.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Cladribine 5’-Monophosphate Monosodium Salt exerts its effects by mimicking the natural nucleoside deoxyadenosine. Once inside the cell, it is phosphorylated to its active form, cladribine triphosphate. This active form is incorporated into the DNA of rapidly dividing cells, leading to DNA strand breaks and ultimately cell death. The compound selectively targets lymphocytes, making it effective in treating diseases like multiple sclerosis and leukemia.
Vergleich Mit ähnlichen Verbindungen
Fludarabine: Another purine nucleoside analog used in the treatment of hematological malignancies.
Pentostatin: A purine analog that inhibits adenosine deaminase, used in the treatment of hairy cell leukemia.
Nelarabine: A prodrug of arabinosylguanine, used in the treatment of T-cell acute lymphoblastic leukemia.
Uniqueness: Cladribine 5’-Monophosphate Monosodium Salt is unique due to its selective targeting of lymphocytes and its ability to be incorporated into DNA, leading to cell death. Unlike other similar compounds, it is relatively resistant to breakdown by adenosine deaminase, allowing it to accumulate in targeted cells and exert its therapeutic effects more effectively.
Eigenschaften
CAS-Nummer |
104959-31-1 |
|---|---|
Molekularformel |
C₁₀H₁₃ClN₅NaO₆P |
Molekulargewicht |
388.66 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



